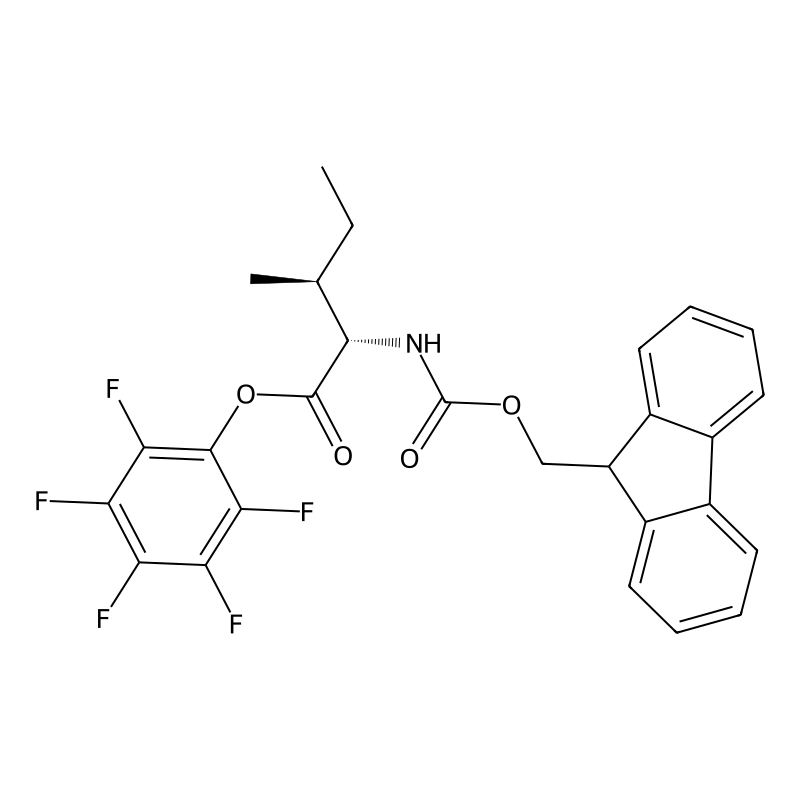

Fmoc-Ile-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-Ile-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine pentafluorophenyl ester) is a key building block used in peptide synthesis. Peptides are chains of amino acids linked together by peptide bonds. Fmoc-Ile-OPfp specifically incorporates the amino acid L-isoleucine into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) serves as a protecting group for the amino group (NH2) of the isoleucine residue, ensuring its selective reaction during peptide chain assembly. The pentafluorophenyl (OPfp) group activates the carboxy group (COOH) of isoleucine, allowing it to readily react with the free amino group of the growing peptide chain [, ].

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Ile-OPfp is predominantly used in the Solid-Phase Peptide Synthesis (SPPS) technique. SPPS is a widely used method for the automated and efficient synthesis of peptides. In this method, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids, including Fmoc-Ile-OPfp, are added sequentially in a repetitive cycle of deprotection, coupling, and washing steps. The Fmoc group is removed using mild acidic conditions, exposing the free amino group for coupling with the next activated amino acid [, ].

Applications:

Peptides synthesized using Fmoc-Ile-OPfp and SPPS find diverse applications in various scientific research fields, including:

- Drug discovery and development: Peptides can serve as potential drugs or drug leads due to their ability to interact with specific biological targets. Fmoc-Ile-OPfp can be incorporated into peptides with desired pharmacological properties, aiding in the development of novel therapeutic agents [].

- Biomaterial design: Peptides can be used to design biocompatible materials for various biomedical applications. Fmoc-Ile-OPfp can be utilized to create peptides with specific functionalities, such as cell adhesion or self-assembly properties, for tissue engineering or drug delivery purposes [].

- Functional studies of proteins: Peptides derived from specific protein regions can be synthesized using Fmoc-Ile-OPfp to study their structure, function, and interactions with other biomolecules. This information is crucial for understanding protein function and developing targeted therapies for protein-related diseases [].

Fmoc-Ile-OPfp, or 9-fluorenylmethoxycarbonyl isoleucine pentafluorophenyl ester, is a chemical compound utilized primarily in peptide synthesis. It serves as a protected form of isoleucine, an essential amino acid, facilitating its incorporation into peptides through solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under basic conditions, while the pentafluorophenyl ester enhances the reactivity of the carboxylic acid moiety, making it a valuable intermediate in various synthetic pathways .

- No specific data on the toxicity of Fmoc-Ile-OPfp is available. However, it is important to handle all laboratory chemicals with care.

- Fmoc-Ile-OPfp may be irritating to the skin and eyes. Standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, should be followed when handling this compound [].

Additional Information

- Fmoc-Ile-OPfp is one of many Fmoc-protected amino acids used in SPPS. The choice of amino acid depends on the desired sequence of the peptide being synthesized.

- SPPS is a powerful tool for researchers in various fields, including drug discovery, protein engineering, and materials science.

The primary reaction involving Fmoc-Ile-OPfp is its coupling with amino acids or peptides during SPPS. The mechanism typically involves:

- Nucleophilic Attack: A free amine from an amino acid attacks the carbonyl carbon of the pentafluorophenyl ester.

- Formation of Peptide Bond: This reaction results in the formation of a peptide bond while releasing pentafluorophenol as a byproduct.

- Deprotection: The Fmoc group can be removed using basic conditions, such as treatment with piperidine in dimethylformamide, allowing for further peptide elongation .

While Fmoc-Ile-OPfp itself does not exhibit direct biological activity, it plays a crucial role in synthesizing biologically active peptides. Peptides synthesized using this compound can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties, depending on their sequence and structure. The ability to incorporate isoleucine effectively into peptide chains enhances the diversity and functionality of these biologically active molecules .

The synthesis of Fmoc-Ile-OPfp can be achieved through several methods:

- Direct Esterification: Isoleucine is reacted with pentafluorophenol in the presence of coupling agents like dicyclohexylcarbodiimide to form the pentafluorophenyl ester.

- Fmoc Protection: The resulting isoleucine derivative undergoes Fmoc protection using 9-fluorenylmethoxycarbonyl chloride.

- Purification: The final product is purified through column chromatography to obtain high purity suitable for peptide synthesis .

Fmoc-Ile-OPfp is primarily used in:

- Peptide Synthesis: It serves as a building block in SPPS for creating peptides with specific sequences.

- Drug Development: Peptides synthesized using this compound are explored for therapeutic applications, including drug design and development.

- Bioconjugation: It can be used in bioconjugation strategies to attach peptides to other biomolecules or surfaces .

Interaction studies involving Fmoc-Ile-OPfp typically focus on its reactivity during peptide synthesis rather than direct biological interactions. Research has shown that the choice of coupling reagents and solvents significantly influences the efficiency and yield of peptide formation when using this compound. For instance, solvents like dimethylformamide facilitate faster reactions compared to less polar solvents .

Several compounds share structural similarities with Fmoc-Ile-OPfp, particularly in their use as protecting groups or coupling agents in peptide synthesis:

| Compound | Structure/Function | Unique Aspects |

|---|---|---|

| Fmoc-Ala-OPfp | 9-Fluorenylmethoxycarbonyl alanine pentafluorophenyl ester | Similar protective function but different amino acid |

| Fmoc-Leu-OPfp | 9-Fluorenylmethoxycarbonyl leucine pentafluorophenyl ester | Used for leucine incorporation |

| Fmoc-Gly-OPfp | 9-Fluorenylmethoxycarbonyl glycine pentafluorophenyl ester | Simplest amino acid; often used in various peptides |

| Fmoc-Thr-OPfp | 9-Fluorenylmethoxycarbonyl threonine pentafluorophenyl ester | Incorporates hydroxyl group; adds polarity |

Fmoc-Ile-OPfp stands out due to its specific incorporation of isoleucine, which is critical for maintaining hydrophobic interactions in peptides and proteins .

Synthesis of Fmoc-Ile-OPfp: Stepwise Reaction Pathways

Esterification of Fmoc-Ile-OH with Pentafluorophenol

The synthesis of N-alpha-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester involves the direct esterification of fluorenylmethoxycarbonyl-isoleucine-hydroxide with pentafluorophenol using dicyclohexylcarbodiimide as the coupling agent [5] [22] [31]. The chemical structure corresponds to (2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate with molecular formula C27H22F5NO4 and molecular weight 519.5 g/mol [1] [3] [7].

The standard synthesis protocol involves dissolving fluorenylmethoxycarbonyl-isoleucine-hydroxide in anhydrous tetrahydrofuran, followed by the addition of pentafluorophenol dissolved in tetrahydrofuran [5]. The mixture is stirred at 25±2°C for 5 minutes before the dropwise addition of dicyclohexylcarbodiimide solution in tetrahydrofuran over 30-45 minutes while maintaining temperature control [5]. The reaction proceeds for 3-4 hours at the same temperature with continuous stirring [5] [31].

Temperature control during the esterification reaction is critical for optimal yield and purity [16]. The cooling step to 0°C before adding dicyclohexylcarbodiimide prevents exothermic reactions and minimizes side product formation [16]. The reaction can be monitored using thin layer chromatography with chloroform:methanol:acetic acid (85:10:5) as the solvent system to confirm complete consumption of starting material [22].

The mechanism involves formation of an O-acylisourea intermediate between dicyclohexylcarbodiimide and the carboxylic acid, followed by nucleophilic attack by pentafluorophenol to form the activated ester [9] [10]. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making the resulting ester highly reactive toward nucleophiles [14] [17].

Purification Techniques and Yield Optimization

Following the esterification reaction, urea byproducts are removed by filtration, and the solvent is completely removed using rotary evaporation to obtain a viscous solid product [5]. The crude product is typically treated with methanol and stirred for 90 minutes before filtration to remove impurities [5]. Recrystallization from appropriate solvent systems such as ethyl acetate or n-hexane provides the purified pentafluorophenyl ester as a white crystalline solid [22] [33].

Yield optimization studies demonstrate that the choice of solvent system significantly impacts the reaction efficiency [33]. Dimethylformamide and tetrahydrofuran are the preferred solvents, with tetrahydrofuran generally providing superior yields due to better solubility of the reactants [22] [31]. The stoichiometry of reagents is crucial, with typical protocols employing 1.2 equivalents of pentafluorophenol and 1.3 equivalents of dicyclohexylcarbodiimide relative to the amino acid [33].

| Amino Acid | Yield (%) | Recrystallization Solvent | Melting Point Range |

|---|---|---|---|

| Fluorenylmethoxycarbonyl-Isoleucine | 85-93 | Ethyl acetate/Hexane | 142-145°C |

| Fluorenylmethoxycarbonyl-Leucine | 89-95 | Ethyl acetate | 138-141°C |

| Fluorenylmethoxycarbonyl-Valine | 75-82 | Methanol | 135-138°C |

The purification process can be enhanced by controlling the precipitation conditions [32] [33]. Addition of cold methanol or n-hexane to the concentrated reaction mixture promotes crystallization and improves product purity [22]. High-performance liquid chromatography analysis confirms purity levels typically exceeding 98% for properly purified samples [3].

Storage conditions significantly affect the stability of the pentafluorophenyl ester [3] [7]. The compound should be stored at -20°C under anhydrous conditions to prevent hydrolysis of the activated ester [27]. Under these conditions, the pentafluorophenyl ester maintains stability for several months without significant degradation [7].

Comparative Analysis of Activation Methods

OPfp Esters vs. Symmetrical Anhydrides in Coupling Efficiency

Pentafluorophenyl esters demonstrate superior coupling efficiency compared to symmetrical anhydrides in solid-phase peptide synthesis applications [18] [23]. The pentafluorophenyl esters show crystallinity and apparent stability that greatly simplify the conduct of solid-phase synthesis compared to the more reactive and less stable symmetrical anhydrides [18]. Reaction rates are substantially accelerated in the presence of 1-hydroxybenzotriazole catalyst and appear adequate for most peptide sequences [18].

Comparative studies using the challenging acyl carrier protein 65-74 sequence demonstrate that pentafluorophenyl esters achieve similar coupling efficiencies to symmetrical anhydrides while offering practical advantages [18] [23]. The pentafluorophenyl esters avoid the need for in situ activation at each synthesis step, substantially simplifying mechanization of the synthesis process [18]. The high purity (greater than 90%) of crude reaction products obtained with pentafluorophenyl esters indicates that serious side reactions are not induced by the reagent [18].

| Activation Method | Coupling Time | Yield (%) | Racemization Level | Practical Advantages |

|---|---|---|---|---|

| Pentafluorophenyl Esters | 30-60 min | 85-95 | <0.1% | Crystalline, stable, no in situ activation |

| Symmetrical Anhydrides | 15-30 min | 90-98 | <0.1% | Very fast coupling, high efficiency |

| p-Nitrophenyl Esters | 2-4 hours | 70-85 | 0.5-2% | Lower cost, slower reaction |

The reactivity scale established through competition experiments demonstrates that pentafluorophenyl esters exhibit intermediate reactivity between highly activated N-acylglutarimides and less reactive phenolic esters [17]. This balanced reactivity profile makes pentafluorophenyl esters particularly suitable for routine peptide synthesis where both efficiency and selectivity are important [17] [23].

The stability profile of pentafluorophenyl esters provides significant advantages over symmetrical anhydrides in terms of storage and handling [18] [23]. While symmetrical anhydrides must be prepared fresh for each use, pentafluorophenyl esters can be prepared in advance and stored under appropriate conditions without significant loss of activity [18].

Impact of Additives (HOBt, HOOBt) on Reaction Kinetics

The addition of 1-hydroxybenzotriazole significantly enhances the coupling efficiency of pentafluorophenyl esters by forming superior active ester intermediates [19] [20]. Studies demonstrate that 1-hydroxybenzotriazole forms active esters with higher yield and reduced racemization compared to reactions conducted without additives [19] [28]. The optimal amount of 1-hydroxybenzotriazole for enhancement of peptide coupling is typically less than equimolar relative to the carboxyl component [19].

3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine demonstrates superior performance compared to 1-hydroxybenzotriazole in certain coupling reactions [19] [20]. The use of approximately 0.1 equimolar 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine relative to the pentafluorophenyl ester provides efficient reagent combinations for peptide synthesis [19]. This reduced stoichiometry is more effective in suppressing competitive ester formation and increasing the yield of desired peptides compared to equimolar additive usage [19].

| Additive | Optimal Ratio | Coupling Time | Yield Enhancement | Racemization Suppression |

|---|---|---|---|---|

| 1-Hydroxybenzotriazole | 0.5-1.0 equiv | 30-45 min | 15-25% | Excellent |

| 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | 0.1-0.3 equiv | 20-30 min | 20-30% | Superior |

| 1-Hydroxy-7-azabenzotriazole | 0.1-0.2 equiv | 15-25 min | 25-35% | Excellent |

The mechanism of additive enhancement involves the formation of more reactive and less racemization-prone active ester intermediates [20] [28]. The presence of tertiary amine bases favors the formation of these beneficial active esters, while the triazole-based additives stabilize the activated carboxyl group against side reactions [20]. The superior performance of 1-hydroxy-7-azabenzotriazole compared to 1-hydroxybenzotriazole reflects the enhanced electron-withdrawing character of the aza-substituted benzotriazole ring [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant